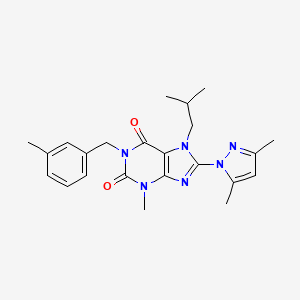![molecular formula C24H25N5O B2642390 benzyl 4-[1-(4-isobutyl-6-methyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl ether CAS No. 861206-50-0](/img/structure/B2642390.png)
benzyl 4-[1-(4-isobutyl-6-methyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound has a molecular formula of C24H25N5O and a molecular weight of 399.498. It contains several functional groups, including a pyrimidine ring, a triazole ring, a benzyl group, and an ether linkage.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Catalytic Oxidation and Transfer Hydrogenation : Research has shown that certain triazole-based compounds, similar to benzyl 4-[1-(4-isobutyl-6-methyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl ether, are effective in catalytic oxidation of alcohols and transfer hydrogenation of ketones. These processes are facilitated by half-sandwich Ruthenium(II) complexes derived from these triazole compounds (Saleem et al., 2013).
Catalyst Activation : The use of 1-benzyl-4-((phenylthio/phenylseleno)methyl)-1H-1,2,3-triazole, a compound with similarities to this compound, in catalyst activation has been explored. These compounds have been used in Cp*RhIII/IrIII–1,2,3-Triazole-Based Organochalcogen Ligand Complexes for various oxidation and transfer hydrogenation reactions (Saleem et al., 2014).
Synthesis and Structural Analysis
Synthesis of Novel Compounds : Triazole-based compounds like this compound have been synthesized for the study of their structural properties. For instance, the synthesis of methyl 4-((E)-2-{3-[(3-{ (E)-2-[4-(methoxycarbonyl)phenyl]- 1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate and its X-ray crystal structure analysis provides insights into the structural characteristics of such compounds (Moser et al., 2005).
Novel Syntheses Techniques : The compound has been a subject of research in novel synthesis techniques. For instance, hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines have been synthesized using similar compounds, showcasing the versatility of these triazole derivatives in chemical synthesis (Katritzky et al., 2000).
Miscellaneous Applications
Pyrolysis Studies : Benzyl phenyl ether, a compound structurally related to this compound, has been studied in the context of pyrolysis, providing insights into the reactivity and decomposition of such compounds under high-temperature conditions (Schlosberg et al., 1981).
Metal-Free Synthesis of Triazolopyridines : The synthesis of biologically important 1,2,4-triazolopyridines from compounds like this compound has been explored, demonstrating a novel metal-free approach to producing these compounds (Zheng et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-6-(2-methylpropyl)-2-[4-(4-phenylmethoxyphenyl)triazol-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-17(2)13-21-14-18(3)25-24(26-21)29-15-23(27-28-29)20-9-11-22(12-10-20)30-16-19-7-5-4-6-8-19/h4-12,14-15,17H,13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVMMNCJKWSRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-Bis[(3-(3-methyl-2-pyridin-2-yl)-1,2,4-oxadiazol)-5-yl]benzene](/img/structure/B2642307.png)


![N-(4-chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2642310.png)




![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide](/img/structure/B2642317.png)


![2-(3-methoxyphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2642326.png)


